molecular formula C9H7N3O3 B1316719 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 96139-73-0

4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B1316719
CAS No.: 96139-73-0
M. Wt: 205.17 g/mol
InChI Key: TXQMNSSQLHWDLB-UHFFFAOYSA-N
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Description

4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one is an organic compound that features a nitrophenyl group attached to an imidazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-nitrobenzaldehyde with glycine in the presence of a base, followed by cyclization to form the imidazolone ring. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The imidazolone ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Sodium borohydride, hydrogen gas with palladium on carbon catalyst

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide

Major Products Formed

    Reduction: 4-(4-aminophenyl)-1,3-dihydro-2H-imidazol-2-one

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized imidazolone derivatives

Scientific Research Applications

4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. For example, the nitrophenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The imidazolone ring may also play a role in binding to biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrophenyl-1,3-dihydro-2H-imidazol-2-thione
  • 4-nitrophenyl-1,3-dihydro-2H-imidazol-2-selenone
  • 4-aminophenyl-1,3-dihydro-2H-imidazol-2-one

Uniqueness

4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of both a nitrophenyl group and an imidazolone ring. This combination imparts distinct chemical properties, such as the ability to undergo specific reactions and interact with biological targets in unique ways. The nitro group provides electron-withdrawing effects, while the imidazolone ring offers a stable framework for further functionalization.

Biological Activity

4-(4-Nitrophenyl)-1,3-dihydro-2H-imidazol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through the reaction of 4-nitrobenzaldehyde with glycine in the presence of a base, typically sodium hydroxide or potassium carbonate. The reaction is conducted under reflux conditions in solvents like ethanol or methanol. Key parameters include:

  • Temperature : 80-100°C
  • Time : Several hours for complete reaction

This synthetic route allows for the production of the imidazolone ring, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that derivatives of imidazole compounds can exhibit anticancer properties. While direct studies on this compound are scarce, related compounds have shown effectiveness against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). For instance, studies on similar imidazole derivatives demonstrated cytotoxic effects with EC50 values ranging from 3.1 to 47.2 µM . The mechanism often involves inducing apoptosis in cancer cells through various pathways.

Enzyme Inhibition

The compound has been explored as a potential enzyme inhibitor. Its nitrophenyl group may interact with enzyme active sites, leading to inhibition. This property makes it a candidate for further investigation in biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms .

The biological activity of this compound is likely attributed to its structural components:

  • Nitrophenyl Group : This group can participate in electron-withdrawing interactions, enhancing the compound's reactivity toward biological targets.
  • Imidazolone Ring : Provides stability and potential binding sites for interactions with proteins or enzymes.

These interactions can lead to modulation of biological pathways involved in disease processes such as inflammation and cancer progression .

Study on Anticancer Activity

A study focused on similar imidazole derivatives demonstrated that compounds with modifications to the imidazolone ring exhibited varying degrees of cytotoxicity against different cancer cell lines. For example, certain derivatives showed over 80% reduction in cell viability at specific concentrations . This suggests that structural modifications can significantly impact biological activity.

Enzyme Inhibition Study

Another investigation assessed the enzyme inhibition capabilities of related compounds. The results indicated that modifications in the nitrophenyl group could enhance binding affinity to target enzymes, leading to effective inhibition . This aligns with findings that suggest this compound might act similarly.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Nitrophenyl-1,3-dihydro-2H-imidazol-2-oneStructureAntimicrobial, anticancer
4-Aminophenyl-1,3-dihydro-2H-imidazol-2-oneN/AAnticancer (higher activity)
4-Nitrophenyl-1,3-dihydro-2H-imidazol-2-thioneN/AAntimicrobial

Properties

IUPAC Name

4-(4-nitrophenyl)-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c13-9-10-5-8(11-9)6-1-3-7(4-2-6)12(14)15/h1-5H,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQMNSSQLHWDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569261
Record name 4-(4-Nitrophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96139-73-0
Record name 4-(4-Nitrophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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